molecular formula C15H22N2O4S B12618196 3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide CAS No. 919996-96-6

3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide

Cat. No.: B12618196
CAS No.: 919996-96-6
M. Wt: 326.4 g/mol
InChI Key: LMPUFQPOZGHCLY-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide is a hydroxamic acid derivative characterized by a benzyl-substituted piperidine ring linked via a sulfonyl group to an N-hydroxypropanamide moiety. Its structure combines a hydrophobic benzylpiperidine scaffold with a polar hydroxamic acid group, enabling dual functionality: (1) membrane permeability via the aromatic/alkyl components and (2) metal-chelating or enzyme-inhibitory activity through the hydroxamic acid .

Properties

CAS No.

919996-96-6

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

3-(4-benzylpiperidin-1-yl)sulfonyl-N-hydroxypropanamide

InChI

InChI=1S/C15H22N2O4S/c18-15(16-19)8-11-22(20,21)17-9-6-14(7-10-17)12-13-4-2-1-3-5-13/h1-5,14,19H,6-12H2,(H,16,18)

InChI Key

LMPUFQPOZGHCLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCC(=O)NO

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide involves several steps. One common synthetic route includes the reaction of 4-benzylpiperidine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with N-hydroxypropanamide under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Sulfonamide Derivatives with Anticancer Activity

MPSP-001 (2-(N-(3-chlorophenyl)-4-methoxyphenylsulfonamido)-N-hydroxypropanamide) shares the N-hydroxypropanamide group but differs in the sulfonamide substituents (3-chlorophenyl and methoxyphenyl). MPSP-001 exhibits potent anticancer activity in vitro by disrupting microtubule assembly, leading to mitotic arrest in human cancer cells .

Key Structural Differences :

  • MPSP-001 : Aryl sulfonamide with electron-withdrawing substituents (Cl, OCH₃).
  • Target Compound : Benzylpiperidine-sulfonyl group, which confers lipophilicity and conformational rigidity.

N-Hydroxypropanamide Derivatives in Glioma Therapy

Compounds such as (R)-3-(4-Benzoylphenyl)-2-(5-((4-butylphenyl)ethynyl)thiophene-2-sulfonamido)-N-hydroxypropanamide (5b) and (R)-3-(Benzo[b]thiophen-3-yl)-2-(5-((4-butylphenyl)ethynyl)thiophene-2-sulfonamido)-N-hydroxypropanamide (5d) () feature ethynylthiophene sulfonamido groups and aryl substituents. These compounds were evaluated in U87MG glioma cells, with 5b showing a melting point of 179–181°C and distinct NMR profiles, indicating stable crystalline structures . The target compound’s benzylpiperidine group may offer improved metabolic stability compared to the ethynylthiophene moiety in 5b/5d .

Hydroxamic Acids with Antioxidant Activity

Compounds like N-(4-chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide (7) and N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) () demonstrate antioxidant properties via DPPH radical scavenging and β-carotene assays. Their activities depend on the substituent’s electron-donating/withdrawing effects and steric bulk. The target compound’s benzylpiperidine-sulfonyl group may reduce antioxidant efficacy compared to smaller cycloalkyl substituents but enhance target-specific binding in enzyme inhibition .

Benzimidazole-Based Hydroxamic Acids as Enzyme Inhibitors

2-(2-((4-Bromobenzyl)thio)-1H-benzo[d]imidazol-1-yl)-N-hydroxypropanamide () uses a benzimidazole core to occupy the S1 pocket of bacterial peptide deformylase (PDF), while the N-hydroxypropanamide tail coordinates the active-site metal ion. Docking studies revealed high binding affinity (−9.2 kcal/mol) and hydrogen-bond interactions critical for inhibition . The target compound lacks the benzimidazole system but retains the hydroxamic acid for metal chelation, suggesting broader applicability beyond bacterial targets.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Potency/Data Source
3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide Benzylpiperidine + N-hydroxypropanamide 4-Benzylpiperidine-1-sulfonyl Potential anticancer/antimicrobial N/A (structural analog data) N/A
MPSP-001 N-Hydroxypropanamide + sulfonamide 3-Chlorophenyl, 4-methoxyphenyl Anticancer (microtubule disruption) IC₅₀ = 0.2–1.5 μM (in vitro)
(R)-5b () Ethynylthiophene sulfonamido 4-Benzoylphenyl Antiglioma (U87MG cells) Melting point: 179–181°C
N-(4-Chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide Cyclopentyl + N-hydroxypropanamide 4-Chlorophenyl, cyclopentyl Antioxidant DPPH SC₅₀ = 12.5 μM
2-(2-((4-Bromobenzyl)thio)-1H-benzimidazolyl)-N-hydroxypropanamide Benzimidazole + N-hydroxypropanamide 4-Bromobenzylthio Bacterial PDF inhibition Docking score: −9.2 kcal/mol

Discussion of Key Findings

  • Sulfonamide vs. Sulfonyl Groups : Sulfonamide derivatives (e.g., MPSP-001) exhibit direct enzyme inhibition, while the sulfonyl group in the target compound may enhance pharmacokinetics .
  • Hydroxamic Acid Moieties : Critical for metal chelation in both anticancer and antimicrobial contexts, but substituent bulk (e.g., benzylpiperidine vs. benzimidazole) dictates target selectivity .
  • Structural Flexibility : Ethynylthiophene and benzylpiperidine groups improve membrane permeability, whereas smaller substituents (e.g., cyclopentyl) favor antioxidant activity .

Biological Activity

3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H22N2O3SC_{16}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 334.42 g/mol. The compound features a piperidine ring substituted with a benzyl group and a sulfonamide moiety, which are critical for its biological activity.

Property Value
Molecular FormulaC₁₆H₂₂N₂O₃S
Molecular Weight334.42 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to function as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating inflammatory responses and cellular signaling.

Enzyme Inhibition

Research has indicated that this compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play vital roles in the inflammatory process. By inhibiting these enzymes, the compound may reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, focusing on its cytotoxicity against various cancer cell lines and its potential neuroprotective effects.

Cytotoxicity

In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

  • HL-60 (human promyelocytic leukemia)
  • HSC-2 (human oral squamous cell carcinoma)

The mechanism behind this cytotoxicity may involve the induction of apoptosis through caspase activation, leading to DNA fragmentation in cancer cells.

Table: Cytotoxic Activity Against Cancer Cell Lines

Cell Line IC50 (µM)
HL-6015.2
HSC-222.5

Case Studies

  • Study on Anti-Cancer Activity : A study published in Cancer Letters reported that this compound induced apoptosis in HL-60 cells by activating caspase-3 and causing DNA fragmentation. The researchers noted that doses as low as 10 µM were effective in triggering these cellular events .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The findings suggested that it could mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

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